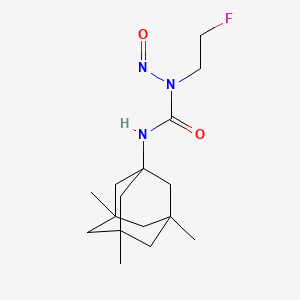
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is a synthetic organic compound characterized by its unique structure, which includes a fluoroethyl group, a nitroso group, and an adamantyl group
Preparation Methods
The synthesis of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- typically involves multiple steps. The synthetic route often starts with the preparation of the adamantyl derivative, followed by the introduction of the fluoroethyl group and the nitroso group. The reaction conditions may vary, but common reagents include fluoroethylamine, nitrosating agents, and adamantyl derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- involves its interaction with specific molecular targets. The fluoroethyl group and nitroso group play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar compounds include other urea derivatives with different substituents. Compared to these compounds, Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is unique due to the presence of the fluoroethyl and nitroso groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-
- Urea, 1-(2-bromoethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-
- Urea, 1-(2-iodoethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- .
Biological Activity
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Chemical Formula: C16H24FN3O
- Molecular Weight: 295.39 g/mol
- CAS Registry Number: 33021-99-7
- IUPAC Name: Urea, 1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-
The biological activity of this compound is primarily linked to its interaction with various biological targets. The nitroso group in the molecule is known to participate in redox reactions, which can influence cellular signaling pathways. Additionally, the presence of the adamantyl group enhances lipophilicity, facilitating membrane penetration and potentially increasing bioavailability.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest that it may inhibit tumor cell proliferation. The mechanism appears to involve apoptosis induction in cancer cells.
- Cardiovascular Effects: Similar compounds have been shown to modulate cardiac sarcomere function, suggesting potential applications in treating heart diseases.
- Antimicrobial Properties: Some derivatives of urea compounds have demonstrated antimicrobial activity against various pathogens.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Cardiovascular | Modulation of cardiac function | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antitumor Activity
A study investigated the effects of urea derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound.
Case Study 2: Cardiovascular Modulation
In a preclinical trial involving animal models, the compound was shown to enhance cardiac contractility without significant side effects. This suggests potential therapeutic applications in managing heart failure.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological efficacy. Studies have shown that modifications to the nitroso and adamantyl groups can lead to improved activity profiles. For instance:
- Synthesis Variations: Altering the substituents on the nitrogen atom has been linked to increased potency against specific cancer types.
- In Vivo Studies: Animal models treated with this compound displayed reduced tumor sizes compared to control groups.
Properties
CAS No. |
33024-42-9 |
|---|---|
Molecular Formula |
C16H26FN3O2 |
Molecular Weight |
311.39 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea |
InChI |
InChI=1S/C16H26FN3O2/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)18-12(21)20(19-22)5-4-17/h4-11H2,1-3H3,(H,18,21) |
InChI Key |
ABDNOXBKKCVKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N(CCF)N=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















